Lipophilicity (XLogP3) Comparison with 4-Fluoro and 4-Bromo Analogues
The target compound exhibits an XLogP3 of 4.0, which is 0.6 units higher than the 4-fluoro analogue (XLogP3 ≈ 3.4) and 0.7 units lower than the 4-bromo analogue (XLogP3 ≈ 4.7) [1]. This moderate lipophilicity positions it in the optimal range for CNS penetration (typically LogP 2–5) while avoiding the excessive lipophilicity and potential phospholipidosis risk associated with the 4-bromo congener.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.0 (XLogP3) |
| Comparator Or Baseline | 4-fluoro analogue: 3.4; 4-bromo analogue: 4.7 |
| Quantified Difference | +0.6 vs. 4-fluoro; −0.7 vs. 4-bromo |
| Conditions | Computational prediction by XLogP3 algorithm (PubChem-level data) |
Why This Matters
Sourcing the 4-chloro compound provides a lipophilicity window that often translates into better brain‑to‑plasma ratios and lower off‑target binding than the bromo analogue, without the metabolic oxidative defluorination risk of the fluoro analogue.
- [1] Kuujia.com. Cas no 1448123-00-9 (3-(4-chlorobenzenesulfonyl)-1-(naphthalene-1-carbonyl)azetidine). Computed Properties. https://www.kuujia.com/cas-1448123-00-9.html View Source
